Boc-DL-Ser(Me)-OH.DCHA chemical structure and properties
Boc-DL-Ser(Me)-OH.DCHA chemical structure and properties
Technical Monograph: Boc-DL-Ser(Me)-OH·DCHA
Executive Summary
Boc-DL-Ser(Me)-OH·DCHA is a specialized amino acid derivative utilized primarily in peptide synthesis and peptidomimetic drug design. It represents the dicyclohexylamine (DCHA) salt of N-tert-butoxycarbonyl-O-methyl-DL-serine.
This molecule serves two critical functions in medicinal chemistry:
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Permanent Side-Chain Modification: Unlike standard O-tert-butyl (OtBu) protection, the O-methyl group is stable to trifluoroacetic acid (TFA). This allows the incorporation of a permanent methoxy group into a peptide sequence to probe hydrogen bonding requirements (Serine scanning) or improve metabolic stability.
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Handling & Stability: The free acid of Boc-Ser(Me)-OH is often an unstable oil or hygroscopic solid. The formation of the DCHA salt yields a stable, crystalline powder, facilitating precise weighing and long-term storage.
Part 1: Chemical Architecture & Identity
Structural Composition
The compound is a salt complex formed between a protected amino acid and a bulky amine base.
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Core Scaffold: DL-Serine (Racemic mixture of enantiomers).
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N-Terminus Protection: tert-Butyloxycarbonyl (Boc). Labile to strong acids (TFA, HCl).
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Side-Chain Protection: O-Methyl ether. Stable to TFA; requires harsh Lewis acids (e.g., BBr₃) for cleavage, effectively acting as a permanent modification in standard Solid Phase Peptide Synthesis (SPPS).
-
Stabilizing Counter-Ion: Dicyclohexylamine (DCHA).[1]
Physicochemical Profile
| Property | Data | Notes |
| Formula (Salt) | ||
| Molecular Weight | 400.56 g/mol | Free Acid MW: ~219.23 g/mol |
| Appearance | White to beige crystalline powder | The free acid is often an oil.[2] |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Insoluble/Low solubility in water. |
| Melting Point | 135–140 °C (Typical range) | Varies slightly by purity and enantiomeric ratio. |
| Chirality | Racemic (DL) | Contains both ( |
| CAS No. | 51293-47-1 (Refers to L-isomer salt) | DL-specific CAS is vendor-dependent; chemistry is identical. |
Part 2: Critical Analysis of Synthetic Utility
The "O-Methyl" Advantage
In standard Boc-chemistry, serine side chains are typically protected as benzyl ethers (OBzl) or tert-butyl ethers (OtBu).
-
Boc-Ser(Bzl)-OH: Bzl is removed by HF (Hydrofluoric acid).
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Boc-Ser(Me)-OH: The methyl ether is stable to HF and TFA.
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Application: This allows researchers to synthesize peptides where the serine hydroxyl is permanently "capped" as a methoxy group. This eliminates the H-bond donor capability of the serine side chain, allowing precise Structure-Activity Relationship (SAR) studies to determine if the hydroxyl proton is essential for receptor binding.
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The DCHA Salt Factor
The DCHA salt is not a passive spectator. It acts as a crystallization aid.[] However, DCHA is a secondary amine and will compete with the amino-component of the peptide chain during coupling reactions, leading to side products.
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Rule: You must convert the salt to the free acid prior to coupling.[4]
Part 3: Experimental Protocols
Protocol: Liberation of Free Acid (Desalting)
Objective: Isolate reactive Boc-DL-Ser(Me)-OH from the DCHA salt for immediate use in coupling.
Reagents:
-
Ethyl Acetate (EtOAc)
-
10% Potassium Hydrogen Sulfate (
) or 5% Citric Acid (aq) -
Brine (Saturated NaCl)[4]
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Suspension: Suspend the calculated amount of Boc-DL-Ser(Me)-OH·DCHA in EtOAc (approx. 10 mL per gram of salt). The salt may not fully dissolve initially.
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous
. Shake vigorously.-
Mechanism:[][5] The acid protonates the DCHA to form DCHA·H⁺, which is highly water-soluble. The Boc-Ser(Me)-OH remains protonated (uncharged) and stays in the organic layer.
-
-
Phase Separation: Allow layers to separate. Drain the aqueous layer (contains DCHA).
-
Repeat Wash: Wash the organic layer 2 more times with fresh acid solution to ensure complete removal of amine.
-
Neutralization: Wash the organic layer once with water, then once with brine.
-
Drying: Collect the organic layer and dry over anhydrous
for 20 minutes. -
Concentration: Filter off the solid drying agent. Evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Result: A viscous, colorless to pale yellow oil (The Free Acid). Use immediately.
-
Protocol: Peptide Coupling (Standard)
Once desalted, the free acid functions like any standard Boc-amino acid.
-
Activation: Dissolve the free acid in DMF/DCM.
-
Reagents: Add coupling agents (e.g., EDC/HOBt or HATU/DIEA).
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Reaction: Add the amine-component (peptide-resin or free amine). Stir at Room Temp.
-
Monitoring: Monitor via Kaiser Test (if solid phase) or TLC (if solution phase).
Part 4: Visualization of Workflows
Desalting & Activation Pathway
The following diagram illustrates the critical purification step required before using this reagent.
Caption: Workflow for converting the stable DCHA storage salt into the reactive free acid form.
Chemical Interaction Map
Caption: Structural logic of the derivative, highlighting the stability profiles of protecting groups.
Part 5: Quality Control & Safety
Analytical Expectations (Free Acid)
-
TLC (Thin Layer Chromatography):
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System: Chloroform/Methanol/Acetic Acid (90:8:2).
-
Visualization: Ninhydrin (negative/faint), PMA (positive), or Iodine.
-
Note: The free acid will have a different Rf value than the DCHA salt.
-
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the Boc singlet at ~1.4 ppm (9H).
-
Look for the O-Methyl singlet at ~3.3 ppm (3H).
-
Absence of broad multiplets at 1.0–2.0 ppm (cyclohexyl protons) confirms successful removal of DCHA.
-
Handling & Storage
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Storage (Salt): Room temperature is generally acceptable, but +4°C is preferred for long-term stability. Keep dry.
-
Storage (Free Acid): Unstable. Store at -20°C under inert gas if not used immediately.
-
Safety: Dicyclohexylamine is toxic and a skin irritant. Handle the salt with gloves and use a fume hood during the acidification step.
References
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Sigma-Aldrich (Merck). Boc-Ser(Me)-OH DCHA Product Specification. Retrieved from (Note: Representative link for Boc-Ser derivatives).
-
BenchChem. Application Notes and Protocols for Coupling Boc-Ser(tBu)-OH·DCHA in Solid-Phase Peptide Synthesis. Retrieved from .
-
PubChem. Dicyclohexylamine Compound Summary. National Library of Medicine. Retrieved from .[2]
-
Bachem. Peptide Synthesis Guide: Handling of DCHA Salts. Retrieved from .
-
ChemPep. Boc Solid Phase Peptide Synthesis: Standard Protocols. Retrieved from .
